Home > Products > Screening Compounds P88530 > 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine
2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine - 2426-88-2

2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine

Catalog Number: EVT-3162778
CAS Number: 2426-88-2
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-methoxy DMT is an analytical reference standard categorized as a tryptamine. 6-methoxy DMT does not induce generalized responses in rats trained to discriminate DOM from saline. This product is intended for research and forensic applications.

5-Bromo-N,N-dimethyltryptamine

    Compound Description: 5-Bromo-N,N-dimethyltryptamine is a marine indole alkaloid. In previous studies, it was shown to have potential antidepressant and sedative activities.

    Relevance: This compound serves as a direct structural analog of 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine. The core structure is identical, with the only difference being the presence of a bromine atom at the 5-position of the indole ring in 5-bromo-N,N-dimethyltryptamine, as opposed to a methoxy group at the 6-position in 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine.

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide (1a)

    Compound Description: This compound showed significant antidepressant-like action in the mouse forced swim and locomotor activity tests.

    Relevance: 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide (1a) shares the same core structure with 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine, differing in the presence of an oxoacetamide group at the ethylamine side chain. These compounds belong to the same series built on a 2-(1H-indol-3-yl)-N,N-dimethylethanamine scaffold with different substitutions.

2-(5-Chloro-1H-indol-3-yl)-N,N-dimethylethanamine (2c)

    Compound Description: This compound exhibited potent sedative activity in the mouse forced swim and locomotor activity tests and showed nanomolar affinities to serotonin receptors 5-HT1A and 5-HT7.

    Relevance: Similar to the target compound, 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine (2c) possesses the same core structure. The key distinction is the presence of a chlorine atom at the 5-position of the indole ring in 2c, contrasting with the methoxy group at the 6-position in 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine.

2-(5-Bromo-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (1d)

    Compound Description: 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (1d) exhibited significant antidepressant-like action in the mouse forced swim and locomotor activity tests.

    Relevance: This compound belongs to the series built on a 2-(1H-indol-3-yl)-N,N-dimethylethanamine scaffold with different substitutions, alongside 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine. The structural similarity lies in the core 2-(1H-indol-3-yl)-N,N-dimethylethanamine structure, with variations in substituents.

2-(5-Iodo-1H-indol-3-yl)-N,N-dimethylethanamine (2e)

    Compound Description: 2-(5-Iodo-1H-indol-3-yl)-N,N-dimethylethanamine (2e) displayed both significant antidepressant-like and sedative activities in the mouse forced swim and locomotor activity tests, showing nanomolar affinities to serotonin receptors 5-HT1A and 5-HT7.

    Relevance: This compound belongs to the same series as 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine, characterized by the 2-(1H-indol-3-yl)-N,N-dimethylethanamine core structure. The difference lies in the iodine atom at the 5-position of the indole ring in 2e, in contrast to the methoxy group at the 6-position in the target compound.

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103, 11j)

    Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein leukotriene synthesis inhibitor. It exhibits potent inhibition of leukotriene synthesis both in vitro and in vivo, with excellent pharmacokinetic and safety profiles in rats and dogs. It is efficacious in a murine ovalbumin model of allergen-induced asthma.

    Relevance: AM103 shares the 6-methoxy-indol-3-yl substructure with the target compound, 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine. Both compounds showcase the importance of the 6-methoxy-indole moiety in medicinal chemistry.

Source and Classification

The compound belongs to the class of indole derivatives, which are known for their diverse biological activities. It is identified by its IUPAC name and has a CAS number of 2426-88-2. The chemical formula is C13H18N2OC_{13}H_{18}N_{2}O with a molar mass of approximately 218.3 g/mol .

Synthesis Analysis

The synthesis of 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine typically involves several key steps:

  1. Preparation of 6-Methoxyindole: The synthesis begins with the formation of 6-methoxyindole, which serves as the starting material.
  2. Alkylation: The 6-methoxyindole undergoes alkylation with an appropriate alkylating agent to introduce the dimethylaminoethyl side chain. This step is crucial for achieving the desired molecular structure.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

In industrial settings, optimized reaction conditions are employed to enhance efficiency, often utilizing continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to corresponding oxidation products.
  2. Reduction: It can undergo reduction reactions facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Electrophilic or nucleophilic substitution reactions may occur at the indole ring, allowing for further derivatization .

These reactions highlight the compound's versatility in synthetic chemistry.

Mechanism of Action

The mechanism of action for 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine primarily involves its interaction with serotonin receptors in the central nervous system. As a serotonergic psychedelic, it may act as an agonist at various serotonin receptor subtypes, particularly the 5-HT_2A receptor, which plays a significant role in mood regulation and perception.

Recent studies suggest that compounds like this one may also function as psychoplastogens, promoting neuroplasticity—an essential factor for therapeutic applications in mental health disorders such as depression . The precise pathways and effects are still under investigation but indicate potential for significant therapeutic benefits.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine include:

  • Molecular Weight: Approximately 218.3 g/mol
  • Density: Approximately 1.099 g cm31.099\text{ g cm}^3
  • Melting Point: Approximately 40 C40\text{ C}
  • Boiling Point: Reported to be around 160 C160\text{ C} at reduced pressure (0.6 Torr) .

These properties are critical for understanding its behavior in different environments and applications.

Applications

The scientific applications of 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine are diverse:

  1. Neuropharmacology Research: Its potential as a serotonergic psychedelic makes it valuable for studying mood disorders and neuroplasticity.
  2. Psychedelic Therapy: Ongoing research investigates its therapeutic effects alongside psychotherapy for conditions like major depressive disorder.
  3. Synthetic Chemistry: The compound serves as a precursor or building block for synthesizing other biologically active molecules due to its reactive functional groups .
Historical Context and Discovery of 6-Methoxy-N,N-Dimethyltryptamine

Early Synthesis and Structural Characterization in Tryptamine Research

The initial synthesis of 6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT) was first documented in peer-reviewed literature by 1968, emerging from systematic structure-activity relationship (SAR) studies on substituted tryptamines. Gessner et al. pioneered this work by methodically evaluating the impact of methoxy group positioning on the indole ring of tryptamine derivatives. Their research demonstrated that substituting the methoxy group at the 6-position instead of the more common 5-position resulted in distinct electronic properties and steric profiles, confirmed through ultraviolet (UV) spectroscopy and nuclear magnetic resonance (NMR) analyses [7] [12].

A critical advancement came with receptor affinity studies in the 1980s. Glennon et al. (1983) quantitatively compared 6-MeO-DMT with its isomer 5-MeO-DMT using radioligand binding assays. Their data revealed that 6-MeO-DMT exhibited a 12- to 43-fold lower affinity for the serotonin 5-HT~2A~ receptor (K~i~ = 7,300 nM) compared to 5-MeO-DMT (K~i~ = 15–2,011 nM). Similarly, 5-HT~1A~ receptor affinity was 110-fold lower (K~i~ = 277–505 nM vs. 1.9–28 nM for 5-MeO-DMT). This established 6-MeO-DMT’s unique pharmacophore among hallucinogenic tryptamines [7] [3].

Table 1: Receptor Binding Affinities (K~i~, nM) of Tryptamine Derivatives

Compound5-HT~1A~5-HT~2A~Experimental Context
5-MeO-DMT1.9–2815–2,011Radioligand displacement assays
DMT-~1,200[³H]-Ketanserin competition
6-MeO-DMT277–505~7,300Consistent across multiple studies
Psilocin (4-HO-DMT)6.5–7842–538Comparative benchmark

Behavioral studies further differentiated 6-MeO-DMT. Unlike 5-MeO-DMT, which consistently induced the head-twitch response (HTR) in rodents—a behavioral proxy for human hallucinogenic effects—6-MeO-DMT failed to elicit HTR even at high doses. This absence of psychedelic-like activity in animal models was first systematically reported by 1983, cementing its classification as a "non-hallucinogenic" tryptamine derivative [7].

Emergence in Ethnopharmacological Studies of Tryptamine Derivatives

While 5-MeO-DMT and DMT were prominent in indigenous practices, 6-MeO-DMT’s role in ethnopharmacology remained comparatively obscure. Early chemical screenings of psychoactive snuffs derived from Virola species (e.g., Virola theiodora) occasionally detected trace amounts of 6-methoxylated tryptamines alongside primary alkaloids like 5-MeO-DMT. However, these findings were often reported as minor constituents rather than primary active components, likely due to their lower natural abundance and weaker bioactivity [6].

Ethnobotanical research in the 1970s–1990s identified 6-MeO-DMT in non-psychoactive plants with traditional medicinal uses. For example:

  • Desmodium gangeticum: Used in Ayurveda for anti-inflammatory properties
  • Phalaris tuberosa: Associated with livestock "staggers" syndrome in AustraliaThese contexts positioned 6-MeO-DMT as a secondary metabolite with ambiguous ethnopharmacological significance compared to its extensively documented isomers in shamanic rituals [6] [3].

Analytical advancements in gas chromatography-mass spectrometry (GC-MS) enabled more precise quantification in the 2000s. Studies re-examining museum-curated Virola resin samples confirmed 6-MeO-DMT at concentrations <0.5% of total alkaloids, contrasting with 5-MeO-DMT (5–12%) and DMT (8–15%). This explained its limited role in indigenous preparations, where low concentrations and weak receptor affinity minimized its psychoactive contribution [6].

Evolution of Nomenclature and Isomeric Differentiation (5-MeO-DMT vs. 6-MeO-DMT)

The structural distinction between 5-MeO-DMT and 6-MeO-DMT emerged as a critical point of scientific clarification. Early literature (pre-1980s) occasionally used "5-MeO-DMT" as a blanket term for methoxylated DMT derivatives, leading to misattributions of bioactivity. This confusion stemmed from:

  • Inconsistent numbering of indole ring positions in chemical nomenclature
  • Co-occurrence of both isomers in natural sources like Anadenanthera peregrina seeds

Table 2: Key Structural and Functional Differences Between Isomers

Property5-MeO-DMT6-MeO-DMT
Methoxy PositionC~5~ of indoleC~6~ of indole
5-HT~2A~ AffinityHigh (K~i~ = 15–2,011 nM)Low (K~i~ = ~7,300 nM)
PsychoactivityPotent hallucinogenNon-hallucinogenic
Natural PrevalenceWidespread (toads, plants)Rare (trace constituent)

The IUPAC nomenclature standardization in the 1990s resolved positional ambiguity by mandating explicit numbering (e.g., 5-methoxy vs. 6-methoxy). Pharmacological studies further cemented the differentiation. Szára’s landmark 1956 work on DMT and later Shulgin’s research (1970s) established that methoxy group position dictates:

  • Lipophilicity: 5-position enhances membrane permeability
  • Receptor engagement: 5-substitution optimizes fit for 5-HT~2A~ binding pocket
  • Metabolic stability: 6-methoxy derivatives resist CYP2D6 demethylation better than 5-positioned analogs [3] [8]

By the 2000s, CAS registry numbers formalized the distinction:

  • 5-MeO-DMT: CAS 1019-45-0
  • 6-MeO-DMT: CAS 2468-80-8

This codification enabled precise referencing in chemical databases and regulatory frameworks. Glennon’s 2000 review explicitly categorized 6-MeO-DMT as a "non-psychedelic analog" of tryptamines, solidifying its unique status in chemical literature [7] [3].

Table 3: Natural Sources and Ethnobotanical Context of Methoxylated Tryptamines

Source Organism5-MeO-DMT6-MeO-DMTTraditional Use Context
Incilius alvarius (Toad)AbundantAbsentSonoran Desert shamanism
Virola elongata (Resin)5–12%<0.5%Amazonian psychoactive snuffs
Desmodium gangeticumTracePresentAyurvedic medicine (non-psychoactive)
Phalaris tuberosaVariablePresentAssociated with livestock toxicity

Properties

CAS Number

2426-88-2

Product Name

2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine

IUPAC Name

2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c1-15(2)7-6-10-9-14-13-8-11(16-3)4-5-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3

InChI Key

AWOWBKXVYZRYSP-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CNC2=C1C=CC(=C2)OC

Canonical SMILES

CN(C)CCC1=CNC2=C1C=CC(=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.